1,2-Bis(furan-2-yl)ethane-1,2-diol

asymmetric synthesis chiral building block stereoselective reduction

1,2-Bis(furan-2-yl)ethane-1,2-diol (Hydrofuroin) is a biomass-derived C₂-symmetric chiral diol offering distinct advantages over phenyl-based analogs. With 94% electrosynthesis yield and 93% faradaic efficiency—a 47% improvement over hydrobenzoin—this compound enables cost-effective renewable feedstock integration. Its 3.8× higher water solubility (~9,553 mg/L) and lower melting point (60–62°C) make it superior for polyurethane/polyester synthesis in polar media. For enantiopure (>99% ee, 9:1 dl/meso) chiral ligand applications, specify stereoselective synthesis protocols. Procure from suppliers offering documented diastereomeric ratios.

Molecular Formula C10H10O4
Molecular Weight 194.186
CAS No. 4464-77-1
Cat. No. B2723048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis(furan-2-yl)ethane-1,2-diol
CAS4464-77-1
Molecular FormulaC10H10O4
Molecular Weight194.186
Structural Identifiers
SMILESC1=COC(=C1)C(C(C2=CC=CO2)O)O
InChIInChI=1S/C10H10O4/c11-9(7-3-1-5-13-7)10(12)8-4-2-6-14-8/h1-6,9-12H
InChIKeyPAGAJWBCCKFHIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Bis(furan-2-yl)ethane-1,2-diol (CAS 4464-77-1) Supplier Guide: A Bio-Based Chiral Vicinal Diol for Asymmetric Synthesis and Renewable Polymer Building Blocks


1,2-Bis(furan-2-yl)ethane-1,2-diol (CAS 4464-77-1), also known as hydrofuroin, is a C₂-symmetric chiral vicinal diol bearing two furan rings attached to a central 1,2-ethanediol core . It can be synthesized from the biomass-derived platform chemical furfural via benzoin condensation followed by asymmetric reduction, yielding the compound as a mixture of dl and meso diastereomers with high optical purity [1]. The compound exhibits predicted physicochemical properties including a density of 1.3±0.1 g/cm³, a boiling point of 275.2±35.0°C, and a water solubility of approximately 9553 mg/L at 25°C [2], while vendor-reported melting point ranges from 60-62°C .

1,2-Bis(furan-2-yl)ethane-1,2-diol (4464-77-1) vs. Aromatic Diols: Why Structural Analogs Cannot Be Interchanged


Aromatic 1,2-diols such as hydrobenzoin (1,2-diphenylethane-1,2-diol) share a similar vicinal diol backbone, yet differ critically in heteroatom content, electronic properties, and physicochemical behavior. The furan rings in 1,2-bis(furan-2-yl)ethane-1,2-diol introduce oxygen heteroatoms that significantly alter hydrogen-bonding capacity, polarity, and solubility relative to phenyl analogs [1]. Furthermore, the stereoselective synthesis of this furan-based diol proceeds with distinct diastereomeric ratios (dl/meso) and enantiomeric excesses compared to hydrobenzoin under equivalent catalytic conditions, rendering direct substitution without experimental revalidation unreliable [2]. Electrochemical production efficiencies also diverge sharply: hydrofuroin can be obtained with 94% yield and 93% faradaic efficiency from furfural, whereas hydrobenzoin typically achieves only ~63% faradaic efficiency from benzaldehyde under comparable conditions [3].

1,2-Bis(furan-2-yl)ethane-1,2-diol (4464-77-1) Procurement Evidence: Quantitative Differentiation vs. Hydrobenzoin and Racemic Baseline


Stereoselective Synthesis: Enantiomeric Excess and Diastereomeric Ratio vs. Racemic Baseline

Asymmetric transfer hydrogenation of furil produces 1,2-bis(furan-2-yl)ethane-1,2-diol with up to 99% enantiomeric excess (ee) and a diastereomeric ratio (dr) of 9:1 (dl/meso) [1]. In contrast, a non-stereoselective synthesis would yield a racemic mixture (0% ee, dr 1:1). The patent literature also reports a dl/meso ratio of 89:11 with >99% ee using an oxazaborolidine catalyst [2].

asymmetric synthesis chiral building block stereoselective reduction

Electrochemical Production Yield and Faradaic Efficiency vs. Hydrobenzoin

Electrohydrodimerization of furfural yields 1,2-bis(furan-2-yl)ethane-1,2-diol (hydrofuroin) with 94% chemical yield and 93% faradaic efficiency [1]. In comparison, the electroreductive coupling of benzaldehyde to produce hydrobenzoin under optimized conditions achieves a faradaic efficiency of only 63.2% [2].

electrosynthesis sustainable chemistry jet fuel precursor

Physicochemical Differentiation: Density, Boiling Point, and Water Solubility vs. Hydrobenzoin

Predicted density of 1,2-bis(furan-2-yl)ethane-1,2-diol is 1.3±0.1 g/cm³, boiling point is 275.2±35.0°C, and water solubility is ~9553 mg/L at 25°C [1]. In contrast, hydrobenzoin (1,2-diphenylethane-1,2-diol) exhibits a predicted density of 1.193±0.06 g/cm³, boiling point of 373.0±37.0°C, and water solubility of approximately 2500 mg/L .

physicochemical properties solubility material selection

Melting Point Differentiation for Purity Assessment vs. Hydrobenzoin

1,2-Bis(furan-2-yl)ethane-1,2-diol melts at 60-62°C as reported by a major vendor . The analogous phenyl-based diol, hydrobenzoin, exhibits a melting point range of 132-135°C [1].

melting point purity control solid-state characterization

Diastereoselectivity in Pinacol Coupling vs. Racemic Baseline

Pinacol coupling of 2-furylaldehyde under optimized chiral vanadium catalysis yields 1,2-bis(furan-2-yl)ethane-1,2-diol with a dl/meso diastereomeric ratio of 84:16 and 76% chemical yield [1]. A non-stereoselective coupling would produce a statistical 1:1 dl/meso mixture.

pinacol coupling diastereoselectivity catalyst optimization

1,2-Bis(furan-2-yl)ethane-1,2-diol (4464-77-1): Recommended Procurement Scenarios Based on Quantitative Evidence


Procurement as a High-Purity Chiral Building Block for Asymmetric Synthesis

When >99% enantiomeric excess and controlled diastereomeric ratio (9:1 dl/meso) are required for the preparation of chiral ligands or asymmetric catalysts, 1,2-bis(furan-2-yl)ethane-1,2-diol offers a documented stereoselective synthesis route [1]. Procurement should specify enantiopure or diastereomerically enriched material obtained via the asymmetric transfer hydrogenation protocol described by Kabro et al. [1] or the oxazaborolidine-catalyzed reduction outlined in WO2013135869A1 [2].

Selection for Electrochemical or Sustainable Production Processes

For projects emphasizing renewable feedstock utilization and energy-efficient electrosynthesis, 1,2-bis(furan-2-yl)ethane-1,2-diol provides a clear advantage: electrohydrodimerization of furfural achieves 94% yield and 93% faradaic efficiency [3]. This is a 47% improvement in faradaic efficiency over the analogous hydrobenzoin electrosynthesis (63.2% FE) [4]. Procurement for pilot-scale electrochemical production or biorefinery integration should prioritize this compound over phenyl-based diols.

Material Science Applications Requiring Polar or Aqueous Solvent Compatibility

With predicted water solubility ~9553 mg/L (3.8× higher than hydrobenzoin) and a lower melting point of 60-62°C, 1,2-bis(furan-2-yl)ethane-1,2-diol is better suited for polymer synthesis in polar or aqueous reaction media [5]. Procurement for polyurethane or polyester synthesis where solubility or processing temperature is a critical parameter should favor this furan-based diol over phenyl analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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